molecular formula C34H64N6O13S B8024726 Biotin-PEG11-Azide

Biotin-PEG11-Azide

Cat. No. B8024726
M. Wt: 797.0 g/mol
InChI Key: WETRQYMCASPBIY-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG11-Azide is a useful research compound. Its molecular formula is C34H64N6O13S and its molecular weight is 797.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG11-Azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG11-Azide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vascular Graft Modification : Biotin-PEG11-Azide was used to modify thrombomodulin for rapid one-step immobilization on sterilized commercial ePTFE vascular grafts. This modification exhibited superior thromboresistance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).

  • Cancer Therapy : In a study focused on colon cancer therapy, Dox/SLN-PEG-Biotin nanoparticles demonstrated tumor-targeted delivery, enhanced cellular uptake in HCT116 tumor cells, and potentiated tumor accumulation in tumor-bearing mice. These nanoparticles also exhibited a redox-sensitive behavior for doxorubicin release (Lin et al., 2018).

  • Drug Delivery System Development : Biotin-PEG11-Azide was utilized in the development of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, which selectively eliminated cancer cells by enhancing cancer cell uptake and releasing anticancer drugs in a targeted manner (Chen et al., 2015).

  • PEGylated Compound Quantification : Biotin-PEG11-Azide played a role in the development of second-generation monoclonal antibodies for the more sensitive quantification of a range of PEGylated compounds, aiding in product development and efficacy studies (Su et al., 2010).

  • Biomolecular Detection : Novel biotin-PEG gold nanoparticle probes were synthesized using Biotin-PEG11-Azide for the detection of both protein (prostate-specific antigen) and nucleic acid targets from a single sample, demonstrating potential in high-sensitivity combination-target assays for studying and tracking biological pathways and diseases (Scott et al., 2017).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRQYMCASPBIY-PHDGFQFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64N6O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG11-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.